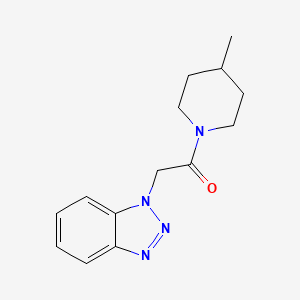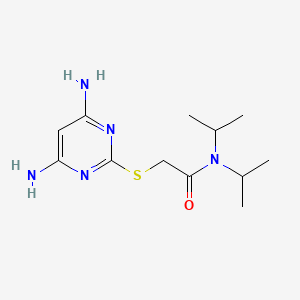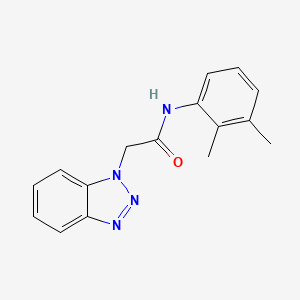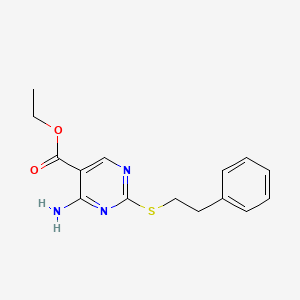
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (BMP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to act as a charge-transporting material in organic electronics. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters. However, further studies are needed to fully understand the long-term effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is its ease of synthesis and low cost, which makes it an attractive material for use in lab experiments. However, its relatively low solubility in common solvents and its limited stability under certain conditions can be a limitation for its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone. One of the most promising areas of research is its potential use in organic electronics, where further studies are needed to optimize its performance in OLEDs. This compound's potential as a corrosion inhibitor and its ability to inhibit the growth of certain cancer cells also warrant further investigation. Additionally, further studies are needed to fully understand the long-term effects of this compound on living organisms, particularly its potential toxicity and environmental impact.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and low toxicity profile make it an attractive material for use in lab experiments. Further research is needed to fully understand its mechanisms of action, biochemical and physiological effects, and potential applications in various fields.
Métodos De Síntesis
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can be synthesized through various methods. One of the most common methods is the reaction of 1-(4-methylpiperidin-1-yl)propan-2-one with benzotriazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied in scientific research due to its potential applications in various fields. One of its most promising applications is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)14(19)10-18-13-5-3-2-4-12(13)15-16-18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYCKVPYLPOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)



methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)
